3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline
Description
Properties
Molecular Formula |
C15H15BrN2 |
|---|---|
Molecular Weight |
303.20 g/mol |
IUPAC Name |
3-bromo-5-(1,3-dihydroisoindol-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H15BrN2/c16-14-5-11(6-15(17)7-14)8-18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10,17H2 |
InChI Key |
YJNXVQJRVANIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=CC(=CC(=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Aromatic amines or toluidine derivatives serve as starting points.
- Isoindoline or 2,3-dihydro-1H-isoindole derivatives are incorporated via alkylation or reductive amination.
- Bromination is introduced selectively on the aromatic ring.
Synthetic Route Description
The general synthetic strategy involves:
Halogenation : Introduction of bromine at the 3-position of the aromatic ring, often by electrophilic aromatic substitution using brominating agents under controlled temperature and solvent conditions.
Formation of the Isoindoline Moiety : The 2,3-dihydro-1H-isoindol-2-yl group is attached via a methyl linker to the 5-position of the aniline ring. This step may involve reductive amination or nucleophilic substitution reactions.
Amine Functional Group Preservation : Throughout the synthesis, the amino group at the 5-position must be protected or carefully handled to avoid unwanted side reactions.
Detailed Synthetic Procedure from Vulcan Chemicals
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Starting aromatic amine, Brominating agent (e.g., N-bromosuccinimide) | Selective bromination at 3-position | High regioselectivity required |
| 2 | 2,3-Dihydro-1H-isoindole, base (e.g., sodium hydride), solvent (dichloromethane) | Alkylation or reductive amination to attach isoindoline moiety | Moderate to high yield |
| 3 | Purification by crystallization or chromatography | Isolation of pure 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline | Purity > 98% |
Comparative Analysis with Related Compounds
While direct detailed synthesis of this exact compound is limited in open literature, related compounds such as 3-bromo-5-trifluoromethylaniline have well-documented preparation methods involving acetylation, nitration, deacetylation, deamination, and reduction steps. These methods illustrate the utility of multi-step synthetic sequences to introduce halogen and amine functionalities selectively.
Industrial Preparation Insights and Optimization
- Solvent choice : Dichloromethane and acetic acid derivatives are preferred for their ability to dissolve both aromatic and heterocyclic intermediates.
- Temperature control : Critical in bromination and amination steps to avoid overreaction or decomposition.
- Catalysts : Zinc powder and iron powder have been used as catalysts or reducing agents in related amine preparations, improving yield and selectivity.
- Purification : Multi-step purification including filtration, washing, and drying ensures high purity suitable for pharmaceutical applications.
Data Table: Summary of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Molecular Formula | C15H15BrN2 | Confirmed by mass spectrometry |
| Molecular Weight | 303.20 g/mol | Calculated |
| Bromination Agent | N-Bromosuccinimide or equivalent | Electrophilic aromatic substitution |
| Solvent | Dichloromethane, acetic acid | Solubility and reaction medium |
| Temperature Range | 0–60 °C (bromination), reflux (amination) | Temperature control critical |
| Catalysts | Zinc powder, iron powder (in related syntheses) | Enhance reduction and amination steps |
| Purification Methods | Crystallization, filtration, chromatography | Ensures >98% purity |
| Yield | Typically moderate to high (50–90%) | Depends on step optimization |
Research Findings and Literature Correlation
- The compound’s synthesis is consistent with protocols for halogenated aromatic amines bearing heterocyclic substituents.
- The presence of the isoindoline ring requires mild reaction conditions to preserve the heterocyclic integrity.
- The bromine substituent at the 3-position is introduced prior to isoindoline attachment to ensure regioselectivity.
- Similar synthetic approaches have been validated in pharmaceutical intermediate preparation, highlighting the robustness of the methodology.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The bromine atom in the aromatic ring can undergo nucleophilic aromatic substitution (NAS) under appropriate conditions. While direct data for this compound is limited, analogous bromo-anilines react with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives. Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures .
Alkyllithium-Mediated Transformations of Isoindole Moiety
The isoindole framework is susceptible to reactions with alkyllithium reagents (e.g., s-BuLi, n-BuLi). Based on studies of structurally related isoindolinones , such reagents can:
-
Open lactam rings : Attack carbonyl groups, leading to ring-opening and subsequent cyclization to form indanone derivatives.
-
Generate equilibria : Reaction mixtures may yield hydroxyindanones or anilino-indanones depending on workup conditions (e.g., methanol quenching vs. acidic hydrolysis).
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed coupling with organozinc reagents could yield biaryl derivatives, as demonstrated in similar systems .
-
Reaction Conditions and Outcomes
-
Mechanistic Insights
The isoindole moiety’s reactivity is influenced by:
-
Carbonyl group susceptibility : Alkyllithium adds to carbonyls, triggering ring-opening via keto-enol tautomerization.
-
Workup sensitivity : Acidic conditions (e.g., HCl quenching) favor aldehyde formation, while neutral methanol quenching retains hydroxy groups .
-
Applications in Synthesis
This compound serves as an intermediate for:
-
Pharmaceuticals : Analogous bromo-anilines are used in drug synthesis .
-
Organic electronics : The conjugated isoindole-aniline system may enable applications in semiconductors or sensors.
-
Critical Considerations
-
Selectivity : Competing pathways (e.g., ring-opening vs. substitution) require precise control of reagent stoichiometry and temperature .
-
Stability : The aniline group may require protection (e.g., acetylation) during harsh reaction conditions to prevent side reactions.
-
Research Gaps
While structural analogs have been studied, direct data on this compound’s reactivity remains limited. Future work should explore:
-
Buchwald–Hartwig amination : Potential for coupling with amines.
-
Regioselectivity in electrophilic substitution : Influence of the isoindole substituent on directing groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline exhibit significant anticancer properties. Research has shown that isoindole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. For instance, a study demonstrated that certain isoindole derivatives induced apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Isoindole derivatives have been reported to possess activity against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Organic Synthesis
Intermediate in Pharmaceutical Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex molecules that exhibit desired biological activities .
Reactions and Derivatives
The compound can undergo several chemical reactions such as nucleophilic substitution and coupling reactions, which are crucial in the development of novel drugs. The ability to modify the isoindole moiety enhances its utility in creating diverse chemical libraries for screening purposes .
Materials Science
Polymer Chemistry
In materials science, derivatives of isoindole have been explored for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research indicates that such polymers may find applications in coatings and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoindoline moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Methylaniline Isomers
The positional isomers of brominated methylaniline share the molecular formula C₇H₈BrN but differ in substituent arrangement. Key differences are summarized below:
| Compound Name | CAS RN | Substituent Position | Purity (%) | Melting Point (°C) | Price (JPY/5g) |
|---|---|---|---|---|---|
| 3-Bromo-2-methylaniline | 55289-36-6 | Bromo (3), methyl (2) | >97.0 | Not reported | 4,800 |
| 3-Bromo-4-methylaniline | 7745-91-7 | Bromo (3), methyl (4) | Not listed | 27–30 | 5,400 |
| 3-Bromo-5-methylaniline | 74586-53-1 | Bromo (3), methyl (5) | >93.0 | Not reported | 11,000 (25g) |
Key Observations :
- Substituent Position Effects : The meta-bromo substituent (position 3) is common across these isomers. The methyl group’s position (ortho, para, or meta to the amine) influences steric and electronic properties. For example, 3-bromo-4-methylaniline’s melting point (27–30°C) suggests higher crystallinity compared to other isomers .
- Pricing and Availability : 3-Bromo-5-methylaniline is priced higher per gram, likely due to synthetic complexity or demand in specialized applications .
Heterocyclic Derivatives
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
- Structure : Features an oxazoline ring at position 2 of the aniline core.
- Molecular Formula : C₉H₉BrN₂O (derived from structure).
- Applications: Oxazoline rings are known to enhance metabolic stability and binding affinity in bioactive molecules, suggesting this derivative may have utility in drug design .
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
- Structure : Combines bromoindole with a triazole-linked dimethoxyphenyl group.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a 50% isolated product. Characterization includes ¹H/¹³C NMR , TLC (Rf = 0.30), and HRMS (m/z 427.0757 [M+H]⁺) .
- Applications : Demonstrated antioxidant activity in ischemia models, highlighting the role of bromine and heterocycles in modulating redox properties .
Biological Activity
3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline, with the CAS number 1501227-23-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₅BrN₂
- Molecular Weight : 303.20 g/mol
- Structure : The compound consists of a brominated aniline core linked to a dihydroisoindole moiety.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoindole have shown efficacy in inhibiting tumor growth in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of isoindole derivatives on breast cancer cells. The results demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation through the activation of caspase pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related brominated compounds has shown effectiveness against a range of bacterial strains, including resistant strains.
Research Findings:
A study assessed the antibacterial activity of various brominated anilines and found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .
The biological activity of this compound is hypothesized to involve:
- Interference with Cell Signaling : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The presence of the bromine atom is believed to enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes effectively.
Data Table: Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
